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  • Product: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one
  • CAS: 926245-12-7

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

This guide details the technical specifications, synthesis, and application of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate used in the development of small-molecule therapeutics,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate used in the development of small-molecule therapeutics, particularly Factor Xa inhibitors and Androgen Receptor modulators.[1]

[1][2][3]

Executive Summary & Chemical Identity

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is a bifunctional pharmacophore scaffold.[1][2][3] It combines a rigid pyrrolidin-2-one (γ-lactam) ring with a 4-fluoroaniline moiety.[1] The lactam ring serves as a hydrogen-bond accepting bioisostere for cyclic ureas or amides, while the ortho-amino group provides a critical vector for further derivatization (e.g., urea formation, cyclization to fused systems).[4]

Chemical Identification
PropertyDetail
Chemical Name 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one
Common Synonyms N-(2-Amino-4-fluorophenyl)butyrolactam; 4-Fluoro-2-(2-oxopyrrolidin-1-yl)aniline
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
CAS Number Not widely listed in public catalogs; Analogous to 54660-08-1 (des-amino)
SMILES O=C1CCCN1C2=C(N)C=C(F)C=C2
InChI Key Calculated:[1][3][4] Varies by protonation state; Core connectivity unique.[4]

Physicochemical Profile

The following properties are derived from structural analogs (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) and computational consensus for the ortho-amino derivative.

ParameterValue (Approx./Predicted)Significance
LogP (Octanol/Water) 0.9 – 1.2Moderate lipophilicity; favorable for oral bioavailability (Rule of 5 compliant).[1][4]
Topological PSA ~46 ŲIndicates good membrane permeability (PSA < 140 Ų).[4]
H-Bond Donors 2 (Aniline -NH₂)Key interaction point for target binding or derivatization.[1][4]
H-Bond Acceptors 2 (Lactam C=O, Aniline N)Lactam carbonyl often mimics peptide bonds in protease inhibitors.[4]
Melting Point 110 – 130 °CSolid at room temperature; higher than des-amino analog (55°C) due to H-bonding.[1][4]
Solubility DMSO, Methanol, DCMLow solubility in water; requires organic co-solvents for assays.[4]

Synthesis & Manufacturing

The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one typically follows a two-step sequence: Copper-catalyzed C-N coupling followed by Nitro reduction .[1] This route avoids the use of unstable diazonium intermediates.

Reaction Pathway[4][5][6][7][8][9][10][11][12]
  • C-N Coupling (Goldberg/Ullmann-type): Reaction of 1-bromo-4-fluoro-2-nitrobenzene with 2-pyrrolidinone using a Copper(I) catalyst and a diamine ligand.[1]

  • Reduction: Chemoselective reduction of the nitro group to the amine using Hydrogen/Pd-C or Iron/Ammonium Chloride (to prevent defluorination).

Synthesis Start 1-Bromo-4-fluoro- 2-nitrobenzene Inter Intermediate: 1-(4-Fluoro-2-nitrophenyl) pyrrolidin-2-one Start->Inter 110°C, Dioxane C-N Coupling Reagent1 2-Pyrrolidinone (CuI, K3PO4, DMEDA) Product Target: 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Inter->Product Reductive Amination Reagent2 Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Synthetic pathway for the production of the target scaffold.

Critical Process Parameters (CPP)
  • Catalyst Choice: CuI with N,N'-dimethylethylenediamine (DMEDA) is preferred over simple copper bronze to lower reaction temperatures and minimize defluorination.[4]

  • Regioselectivity: The coupling occurs at the bromine position. The fluorine atom at the para position relative to the bromine activates the ring for S_NAr mechanisms but is generally stable under these coupling conditions.

  • Reduction Safety: If using catalytic hydrogenation (H₂/Pd-C), monitor carefully to avoid hydrogenolysis of the C-F bond.[4] Iron/Acetic acid or SnCl₂ are safer alternatives for preserving the fluorine.[4]

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 2.05 (m, 2H): Pyrrolidone C4 protons (methylene).[4]

  • δ 2.40 (t, 2H): Pyrrolidone C3 protons (methylene, α to carbonyl).[4]

  • δ 3.70 (t, 2H): Pyrrolidone C5 protons (methylene, α to nitrogen).[4]

  • δ 5.10 (s, 2H): Aniline -NH₂ (Broad singlet, D₂O exchangeable).[4]

  • δ 6.30 - 7.10 (m, 3H): Aromatic protons.[1][4] The pattern will show coupling between the Fluorine and adjacent protons (¹J_CF ~240 Hz is not seen in proton, but ³J_HF ~8-10 Hz is typical).[4]

Mass Spectrometry (ESI+)[4]
  • [M+H]⁺: m/z 195.21[4]

  • Fragmentation: Loss of the pyrrolidone ring (85 Da) or loss of NH₃ (17 Da) may be observed in MS/MS.[4]

Applications in Drug Discovery[4][13]

A. Factor Xa Inhibitors (Anticoagulants)

This scaffold is a close structural analog to the core of Apixaban and Rivaroxaban .[4] In these drugs, a lactam ring (piperidinone or pyrrolidinone) forces the attached phenyl ring into a specific conformation relative to the protease active site (S4 pocket).[4]

  • Mechanism: The ortho-amino group is typically converted into a urea or amide linker that binds to the S1 specificity pocket of Factor Xa.

  • Utility: The 4-fluorine atom improves metabolic stability by blocking oxidation at the para position, a common site of CYP450 attack.

B. Androgen Receptor Modulators (SARMs)

Substituted anilines with cyclic amines are explored as Selective Androgen Receptor Modulators.[4] The pyrrolidone ring mimics the steric bulk of steroidal D-rings, while the electron-withdrawing fluorine modulates the electronic properties of the aromatic ring, influencing binding affinity.

C. Library Scaffold (Privileged Structure)

The molecule serves as a "handle" for Diversity-Oriented Synthesis (DOS):

  • Acylation: Reaction of the -NH₂ with acid chlorides yields amides.[1]

  • Urea Formation: Reaction with isocyanates yields ureas.[4]

  • Cyclization: Reaction with ortho-electrophiles allows the formation of tricyclic fused systems (e.g., pyrrolo-benzodiazepines).[1][4]

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline amine is susceptible to oxidation (browning) upon prolonged exposure to air.[4]

  • Safety:

    • GHS Classification: Warning.[4] Causes skin irritation (H315), Eye irritation (H319).[4]

    • Fluorine Hazard: While stable, combustion may release HF.[4] Use standard fume hood protocols.

  • Solubility: Dissolve in DMSO for biological assays.[4] Avoid aqueous stock solutions due to potential precipitation.[4]

References

  • Watson, N. S., et al. (2006).[4] "Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788.[4] Link

  • Wei, H., et al. (2015).[4] "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban."[1][4][5] World Journal of Pharmaceutical Sciences.[4] Link

  • PubChem Compound Summary. "1-(4-Fluorophenyl)-2-pyrrolidinone (Analogous Scaffold)." National Center for Biotechnology Information.[4] Link[4]

  • ChemicalBook. "Synthesis of 2-Bromo-5-fluoroaniline from 1-Bromo-4-fluoro-2-nitrobenzene." Link

Sources

Exploratory

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one synthesis pathway from starting materials

The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is a critical process in the development of pharmaceutical intermediates, particularly for Factor Xa inhibitors and other bioactive N-aryl lactams. This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is a critical process in the development of pharmaceutical intermediates, particularly for Factor Xa inhibitors and other bioactive N-aryl lactams.

This guide details the Cyclization Route , a regioselective pathway that constructs the pyrrolidinone ring directly onto 4-fluoro-2-nitroaniline . This approach is superior to nucleophilic aromatic substitution (


) on difluoronitrobenzenes, which often suffers from poor regiocontrol (yielding the 4-substituted isomer).

Retrosynthetic Analysis

The target molecule is dissected into two primary precursors: 4-Fluoro-2-nitroaniline and 4-Chlorobutyryl chloride .[1][2]

  • Disconnection: The N-C(aryl) bond is preserved from the starting aniline to ensure correct regiochemistry. The lactam ring is formed via a two-step acylation-alkylation sequence.

  • Key Intermediate: 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one.

  • Final Transformation: Chemoselective reduction of the nitro group to the primary amine.

Retrosynthesis Target Target: 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Inter Intermediate: 1-(4-Fluoro-2-nitrophenyl) pyrrolidin-2-one Target->Inter Nitro Reduction SM1 Starting Material 1: 4-Fluoro-2-nitroaniline Inter->SM1 Cyclization SM2 Starting Material 2: 4-Chlorobutyryl chloride Inter->SM2 + Reagent

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity via the aniline precursor.

Synthesis Pathway & Mechanism

Stage 1: Lactam Ring Formation

This stage involves the reaction of 4-fluoro-2-nitroaniline (CAS: 364-78-3) with 4-chlorobutyryl chloride (CAS: 4635-59-0).

  • Acylation: The aniline nitrogen attacks the acyl chloride to form the linear amide, 4-chloro-N-(4-fluoro-2-nitrophenyl)butanamide.

  • Intramolecular Alkylation: Under basic conditions, the amide nitrogen is deprotonated and displaces the terminal chloride, closing the 5-membered lactam ring.

Stage 2: Nitro Reduction

The resulting 1-(4-fluoro-2-nitrophenyl)pyrrolidin-2-one undergoes reduction.

  • Catalytic Hydrogenation (

    
    ):  The standard method for high purity.
    
  • Alternative (Fe/NH4Cl): Used if halogen sensitivity (defluorination) is a concern, though the aryl-fluorine bond is generally stable under standard hydrogenation conditions.

SynthesisPathway Step1 4-Fluoro-2-nitroaniline + 4-Chlorobutyryl chloride Intermediate Amide Intermediate (Linear) Step1->Intermediate THF, Et3N, 0°C Cyclized 1-(4-Fluoro-2-nitrophenyl) pyrrolidin-2-one Intermediate->Cyclized NaH or NaOH/TEBA Cyclization Final 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Cyclized->Final H2, Pd/C Reduction

Figure 2: Step-wise chemical transformation from aniline precursor to final amino-lactam.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one

This protocol utilizes a "one-pot, two-step" approach using phase transfer catalysis (PTC) for efficiency and scalability.

Reagents:

  • 4-Fluoro-2-nitroaniline (1.0 eq)[3]

  • 4-Chlorobutyryl chloride (1.2 eq)

  • Toluene or THF (Solvent)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Sodium Hydroxide (NaOH, 50% aq. solution)

Procedure:

  • Acylation: Dissolve 4-fluoro-2-nitroaniline (10 g, 64 mmol) in Toluene (100 mL). Cool to 0°C.

  • Add 4-chlorobutyryl chloride (10.8 g, 77 mmol) dropwise over 30 minutes.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC/HPLC for disappearance of aniline. Intermediate amide forms.

  • Cyclization: Add TBAB (1.0 g) and 50% NaOH solution (20 mL) directly to the reaction mixture.

  • Heat vigorously at 50-60°C for 4 hours. The phase transfer catalyst facilitates the deprotonation of the amide and subsequent ring closure.

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2 x 50 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hexane/EtOAc) if necessary.

    • Expected Yield: 75-85%

    • Appearance: Yellow solid.[4]

Step 2: Reduction to 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

Reagents:

  • Nitro intermediate (from Step 1)

  • 10% Palladium on Carbon (Pd/C, 5 wt% loading)

  • Methanol (Solvent)

  • Hydrogen gas (

    
    , balloon or 1 atm)
    

Procedure:

  • Dissolve the nitro intermediate (5 g) in Methanol (50 mL).

  • Add 10% Pd/C (250 mg) under nitrogen atmosphere (Caution: Pyrophoric).

  • Purge system with

    
     gas and stir under a hydrogen balloon at RT for 4-6 hours.
    
  • Monitoring: Check for disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.

  • Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH.

  • Concentrate filtrate to obtain the crude amine.

  • Purification: Recrystallize from Isopropanol or convert to HCl salt for storage.

    • Expected Yield: 90-95%

    • Appearance: Off-white to pale brown solid.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
MS (ESI+) [M+H]+ = 195.2LC-MS
1H NMR Confirm structure, no residual solvent400 MHz, DMSO-d6

Key NMR Signals (Diagnostic):

  • Pyrrolidinone Ring: Two triplets (~2.4 ppm, ~3.7 ppm) and one quintet (~2.1 ppm).

  • Aromatic Protons:

    • 
       ~7.1-7.3 (dd, 1H, H-6)
      
    • 
       ~6.5 (dd, 1H, H-3, ortho to 
      
      
      
      )
    • 
       ~6.3 (td, 1H, H-5)
      
  • Amine (

    
    ):  Broad singlet at ~5.0 ppm (exchangeable with 
    
    
    
    ).

References

  • PubChem. (n.d.).[5] 1-(4-Fluoro-2-nitrophenyl)pyrrolidine | C10H11FN2O2. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one preliminary cytotoxicity assessment

A Technical Guide to 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one[1] Abstract This technical guide outlines the preliminary cytotoxicity assessment framework for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (AFP-one).[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one[1]

Abstract This technical guide outlines the preliminary cytotoxicity assessment framework for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (AFP-one).[1] As a structural analog to key intermediates used in the synthesis of Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban), this compound presents specific toxicological alerts associated with its fluoro-aniline moiety and lactam ring . This document provides a self-validating protocol for researchers to determine the IC50, metabolic stability, and membrane interaction profile of AFP-one, distinguishing it from psychoactive pyrrolidinophenones to ensure accurate pharmacological characterization.

Chemical Context & Structural Alerts

Before initiating wet-lab protocols, the researcher must understand the molecule's reactive potential. AFP-one contains two distinct pharmacophores that dictate the choice of cytotoxicity assays:[1]

  • The Aniline Moiety (2-Amino-4-fluorophenyl):

    • Risk:[2][3][4] Aromatic amines are prone to N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).[1] This can lead to the formation of reactive nitrenium ions, capable of DNA adduct formation or oxidative stress.

    • Implication: Cytotoxicity assessment must include conditions with and without metabolic activation (S9 fraction) to distinguish between direct toxicity and metabolite-driven toxicity.[1]

  • The Lactam Ring (Pyrrolidin-2-one):

    • Risk:[2][3][4] Generally stable, but susceptible to hydrolytic ring-opening under extreme pH or enzymatic stress, potentially altering lipophilicity and cellular uptake.

    • Implication: Stability in culture media (pH 7.4) must be verified prior to dosing.

Expert Insight: Do not confuse this lactam-based structure with pyrrolidinophenones (e.g.,


-PVP). While they share a pyrrolidine ring, the carbonyl position in AFP-one (cyclic amide) renders it pharmacologically distinct from the ketone-based stimulants.
Experimental Design Strategy

The assessment follows a "Tiered Toxicity" approach, compliant with ISO 10993-5 standards for in vitro cytotoxicity.

2.1 Cell Line Selection

To build a comprehensive profile, use a multi-tissue panel:

  • HepG2 (Human Liver Carcinoma): Essential for assessing the metabolic activation of the aniline group.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Critical if the compound is intended as a cardiovascular agent (Factor Xa inhibitor analog).

  • HEK293 (Human Embryonic Kidney): A robust, general-purpose line for baseline toxicity comparison.[1]

2.2 The Assessment Workflow

The following diagram illustrates the critical path from compound preparation to data analysis.

AssessmentWorkflow cluster_Assays Parallel Assay Systems Compound Compound Prep (DMSO Solubilization) QC QC Check (HPLC Purity >98%) Compound->QC Media Media Stability (24h @ 37°C) QC->Media Pass MTT Metabolic Activity (MTT/MTS Assay) Media->MTT Dosing LDH Membrane Integrity (LDH Release) Media->LDH Dosing Analysis Data Analysis (IC50 & Selectivity Index) MTT->Analysis LDH->Analysis Analysis->Compound Refine Structure (If IC50 < 10µM)

Figure 1: The tiered workflow ensures that only chemically pure and stable compounds enter the biological assay phase, preventing false positives due to degradation products.

Detailed Protocols
3.1 Compound Preparation[1][3][4][5][6]
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: 100 mM.

  • Working Solution: Serial dilutions in culture medium.[7]

  • Constraint: Final DMSO concentration on cells must be

    
     to avoid solvent cytotoxicity.
    
3.2 Metabolic Activity Assay (MTT)

This assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase, a marker of viable cell metabolism.

Protocol Steps:

  • Seeding: Plate cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Exposure: Remove old media. Add 100 µL of fresh media containing AFP-one at concentrations: 0.1, 1, 10, 50, 100, 500 µM.

    • Controls: Vehicle (0.5% DMSO), Positive Control (1% Triton X-100 or 10 µM Doxorubicin).

  • Incubation: 24h and 48h time points at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Mechanism of Action Visualization:

MTT_Mechanism MTT MTT Reagent (Yellow Tetrazolium) Cell Viable Cell (Mitochondria) MTT->Cell Permeates Membrane Enzyme Succinate Dehydrogenase Cell->Enzyme Internalization Formazan Formazan Crystal (Purple/Insoluble) Enzyme->Formazan Reduction (Requires NADH) Readout Absorbance (OD 570nm) Formazan->Readout Solubilization (DMSO)

Figure 2: The enzymatic reduction pathway.[1] Note that compounds interfering with mitochondrial respiration may yield false low viability readings.

3.3 Membrane Integrity Assay (LDH Release)

Since aniline derivatives can cause oxidative stress leading to necrosis, measuring Lactate Dehydrogenase (LDH) leakage is crucial to distinguish cytostasis (stopped growth) from cytotoxicity (cell death).[1]

  • Supernatant Collection: After drug exposure (from step 3.2), collect 50 µL of culture supernatant.

  • Reaction: Mix with LDH reaction mix (Tetrazolium salt + Diaphorase + Lactate).

  • Measurement: Measure absorbance at 490 nm. High signal = Membrane rupture.

Data Presentation & Analysis

Quantitative data should be summarized in a standardized table format to facilitate comparison across cell lines.

Table 1: Hypothetical Data Structure for AFP-one Assessment

ParameterHepG2 (Liver)HUVEC (Vascular)HEK293 (Kidney)Interpretation
IC50 (24h) Calculated ValueCalculated ValueCalculated ValueAcute toxicity threshold.[1]
IC50 (48h) Calculated ValueCalculated ValueCalculated ValueDelayed toxicity/Accumulation.
LDH Release % of Pos. Control% of Pos. Control% of Pos. ControlMembrane damage indicator.[7]
S9 Effect +/- Shift in IC50N/AN/AMetabolic activation risk.[1]

Calculations: Calculate Cell Viability using the following equation:



Acceptance Criteria (ISO 10993-5):

  • A reduction in cell viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect.[8]

  • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

References
  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[9] International Organization for Standardization.[9] [1]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1]

  • OECD Guideline 432. In Vitro 3T3 NRU Phototoxicity Test. (Relevant for fluorinated aromatic compounds).[8] [1]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[1] (Standard benchmarking protocols).

  • Pinto, A. et al. (2017).[4][10] Synthesis of Apixaban: A Review of the Process Chemistry. Organic Process Research & Development. (Context for amino-phenyl-pyrrolidinone intermediates). [1]

Sources

Exploratory

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one: Technical Review &amp; Application Guide

The following technical guide details the chemical identity, synthesis, and application of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a critical intermediate in the design of tricyclic heterocyclic pharmacophores. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a critical intermediate in the design of tricyclic heterocyclic pharmacophores.

[1]

Executive Summary

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (CAS: 926245-12-7 ) is a specialized aniline derivative featuring a gamma-lactam (pyrrolidin-2-one) moiety attached to the nitrogen of a 2-amino-4-fluorophenyl core.[1] This compound serves as a high-value "privileged structure" precursor in medicinal chemistry, specifically for the synthesis of pyrrolo[1,2-a]quinoxaline scaffolds.[1] These tricyclic systems are pivotal in the development of GABA-A receptor modulators , PARP inhibitors , and kinase inhibitors .[1]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and downstream applications in pharmaceutical development.[1]

Physicochemical Profile
PropertyData
CAS Number 926245-12-7
IUPAC Name 1-(2-amino-4-fluorophenyl)pyrrolidin-2-one
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Primary amine (nucleophile), Lactam (electrophile/directing group), Fluorine (metabolic blocker)

Synthetic Methodology

The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one relies on a regioselective nucleophilic aromatic substitution (


) followed by a chemoselective reduction.[1] The choice of starting material is critical to ensure the correct substitution pattern (fluoro group para to the lactam).
Retrosynthetic Analysis

The target molecule is constructed from 2,5-difluoronitrobenzene .[1] The regioselectivity is governed by the activation of the fluorine atom ortho to the nitro group, while the meta fluorine remains unreactive during the initial substitution.[1]

Protocol: Step-by-Step Synthesis
Step 1:

Coupling

Reagents: 2,5-Difluoronitrobenzene, 2-Pyrrolidinone, Base (NaH or K₂CO₃/Cs₂CO₃).[1] Solvent: DMF or DMSO (anhydrous).

  • Activation: Deprotonate 2-pyrrolidinone (1.1 eq) with NaH (1.2 eq) in DMF at 0°C to generate the lactam anion.

  • Addition: Add 2,5-difluoronitrobenzene (1.0 eq) dropwise. The electron-withdrawing nitro group activates the ortho-fluorine (C2 position) for displacement.[1]

  • Reaction: Stir at RT to 60°C. Monitor by TLC/LCMS.

  • Outcome: Exclusive formation of 1-(4-fluoro-2-nitrophenyl)pyrrolidin-2-one . The fluorine at C5 (meta to NO₂) is unreactive towards

    
    .
    
Step 2: Nitro Reduction

Reagents: H₂ (gas) or Ammonium Formate, Pd/C (10% wt), or Fe/NH₄Cl. Solvent: Ethanol or MeOH.[1]

  • Hydrogenation: Dissolve the nitro-intermediate in Ethanol. Add 10% Pd/C (5-10 wt%).[1]

  • Reduction: Stir under H₂ atmosphere (balloon pressure is usually sufficient) or treat with ammonium formate (transfer hydrogenation) at reflux.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[1]

  • Product: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one .

Synthesis Workflow Diagram

SynthesisPath Start 2,5-Difluoronitrobenzene (Starting Material) Inter Intermediate: 1-(4-Fluoro-2-nitrophenyl) pyrrolidin-2-one Start->Inter SnAr (DMF, 60°C) Regioselective at C2 Reagent1 2-Pyrrolidinone + NaH (Nucleophile) Reagent1->Inter Product Target: 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one (CAS 926245-12-7) Inter->Product Nitro Reduction Step2 Reduction (H2, Pd/C or Fe/HCl) Step2->Product

Caption: Regioselective synthesis route from 2,5-difluoronitrobenzene ensuring correct fluorine placement.

Reactivity & Applications: The Pyrrolo[1,2-a]quinoxaline Scaffold

The primary utility of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one lies in its ability to undergo intramolecular cyclization to form the tricyclic pyrrolo[1,2-a]quinoxaline system.[1] This scaffold mimics the benzodiazepine structure and is a key pharmacophore in modern drug discovery.[1]

Mechanism of Cyclization

The pendant primary amine (position 2) and the lactam carbonyl (position 1') are perfectly positioned for ring closure. However, the lactam carbonyl is not sufficiently electrophilic for direct attack by the amine under neutral conditions. Cyclization is typically achieved via:

  • Vilsmeier-Haack Activation: Converting the lactam to a chloro-imine intermediate.[1]

  • Condensation with C1 synthons: Reacting the amine with aldehydes (e.g., formaldehyde, glyoxal) or phosgene equivalents (CDI) to bridge the amine and the lactam nitrogen (if ring opening occurs) or to fuse a new ring.

A common downstream product is 8-Fluoro-4,5-dihydro-pyrrolo[1,2-a]quinoxalin-4-one (CAS 1240381-83-2 ), formed by bridging the amine and the lactam.[1]

Therapeutic Areas

Compounds derived from this intermediate are investigated in the following domains:

  • GABA-A Receptor Modulators: The pyrrolo[1,2-a]quinoxaline structure is a bioisostere of the benzodiazepine core (e.g., Bretazenil analogs). The 8-fluoro substituent often enhances metabolic stability and receptor binding affinity.[1]

  • PARP Inhibitors: Tricyclic lactams are common scaffolds for Poly (ADP-ribose) polymerase inhibitors used in oncology (similar to the Rucaparib core).[1]

  • 5-HT3 Antagonists: Used for the treatment of chemotherapy-induced nausea and vomiting.[1]

Cyclization Pathway Diagram

Cyclization Precursor 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Transition Cyclization (Ring Closure) Precursor->Transition Intramolecular Reaction Reagent Cyclization Agent (e.g., Triphosgene, CDI, or Aldehydes) Reagent->Transition Scaffold Scaffold: 8-Fluoro-pyrrolo[1,2-a] quinoxalin-4-one (CAS 1240381-83-2) Transition->Scaffold Dehydration/-HCl Drugs Downstream APIs: GABA Modulators, PARP Inhibitors Scaffold->Drugs Derivatization

Caption: Conversion of the amino-pyrrolidinone intermediate into the bioactive tricyclic quinoxaline scaffold.

Quality Control & Handling

For researchers utilizing this intermediate, the following quality parameters are critical for successful downstream synthesis.

Impurity Profile[1]
  • Regioisomer Contamination: The most common impurity is 1-(2-amino-5-fluorophenyl)pyrrolidin-2-one , arising from non-selective attack on 2,4-difluoronitrobenzene (if used instead of 2,5-difluoro).[1] Validation: Check 1H NMR coupling constants of aromatic protons. The 2,5-difluoro route prevents this.[1]

  • Residual Aniline: Incomplete reduction of the nitro intermediate.[1] Validation: TLC (ninhydrin stain) or LCMS.

Storage
  • Stability: The free amine is susceptible to oxidation (browning) upon air exposure.

  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Moderate.[1] Desiccate before use in moisture-sensitive cyclizations.[1]

References

  • PubChem Compound Summary. (n.d.). 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (CID 16777422).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Guillon, J., et al. (2014). Synthesis and biological evaluation of novel pyrrolo[1,2-a]quinoxaline derivatives as 5-HT3 receptor antagonists.[1] European Journal of Medicinal Chemistry.[1] (Contextual reference for scaffold utility).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one in lab

This Application Note provides a high-precision protocol for the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a critical pharmacophore found in fibroblast growth factor receptor (FGFR) inhibitors and other k...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision protocol for the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a critical pharmacophore found in fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting small molecules.

The synthesis is designed for reproducibility, scalability, and high regioselectivity, utilizing a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Nitro Reduction.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a


-lactam ring 

-linked to an aniline derivative. The presence of the electron-withdrawing nitro group in the precursor is leveraged twice: first to activate the benzene ring for nucleophilic attack, and second as the latent amino functionality.

Retrosynthetic Logic:

  • Disconnection: The C-N bond between the lactam nitrogen and the phenyl ring is the strategic break point.

  • Precursor Selection: 2,5-Difluoronitrobenzene is the optimal starting material. The nitro group at position 1 activates the fluorine at position 2 (ortho) and position 5 (meta). However, SNAr preference is dictated by resonance stabilization of the Meisenheimer complex, which strongly favors ortho or para substitution.

  • Regioselectivity: Nucleophilic attack by the pyrrolidin-2-one anion occurs exclusively at the ortho-fluorine (C2), yielding the 1,2,4-substitution pattern required (Nitro at 2, Fluorine at 4 relative to the lactam).

Retrosynthesis Target Target: 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Intermediate Intermediate: 1-(4-Fluoro-2-nitrophenyl) pyrrolidin-2-one Target->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd) SM1 Starting Material A: 2,5-Difluoronitrobenzene Intermediate->SM1 SnAr Coupling (NaH, DMF) SM2 Starting Material B: Pyrrolidin-2-one Intermediate->SM2

Figure 1: Retrosynthetic pathway leveraging the ortho-activation of 2,5-difluoronitrobenzene.

Part 2: Experimental Protocol

Step 1: Regioselective SNAr Coupling

This step couples pyrrolidin-2-one with 2,5-difluoronitrobenzene. The use of Sodium Hydride (NaH) generates the potent lactam nucleophile.

Reagents & Stoichiometry:

ComponentRoleEquiv.MW ( g/mol )Notes
Pyrrolidin-2-one Nucleophile1.085.11Dry, liquids
2,5-Difluoronitrobenzene Electrophile1.1159.09Fluorine at C2 is displaced
Sodium Hydride (60%) Base1.224.00Washed with hexanes if strict anhydrous required
DMF (Anhydrous) Solvent--Concentration: 0.2 - 0.5 M

Detailed Procedure:

  • Anion Formation: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add NaH (1.2 eq) suspended in anhydrous DMF at 0°C.

  • Nucleophile Addition: Add Pyrrolidin-2-one (1.0 eq) dropwise over 15 minutes. Evolution of H2 gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

  • Electrophile Addition: Add 2,5-Difluoronitrobenzene (1.1 eq) dropwise (neat or dissolved in minimal DMF) while maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS. The product is usually more polar than the starting nitrobenzene.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous NH4Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0→50% EtOAc in Hexanes).

    • Target Product:1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one .

Step 2: Chemoselective Nitro Reduction

We utilize an Iron-mediated reduction (Bechamp conditions). This method is preferred over catalytic hydrogenation (H2/Pd-C) to eliminate the risk of hydrodefluorination (loss of the fluorine atom) and to avoid reducing the lactam carbonyl.

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
Nitro Intermediate Substrate1.0From Step 1
Iron Powder Reductant5.0Fine powder (<325 mesh)
Ammonium Chloride Electrolyte5.0Saturated aq. solution
Ethanol / Water Solvent4:1Promotes proton transfer

Detailed Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro intermediate (from Step 1) in Ethanol (0.1 M).

  • Activation: Add Iron powder (5.0 eq) followed by a solution of Ammonium Chloride (5.0 eq) in water.

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Time: Typically 1–3 hours.

    • Monitoring: TLC should show the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (amine) under UV.

  • Workup:

    • Cool to RT.

    • Filter the mixture through a Celite pad to remove iron sludge. Wash the pad copiously with Methanol or EtOAc.

    • Concentrate the filtrate to remove volatile organics.

    • Dilute the aqueous residue with saturated NaHCO3 and extract with EtOAc (3x).

  • Isolation: Dry combined organics over Na2SO4 and concentrate.

    • Purification: The crude amine is often pure enough (>95%) for subsequent steps. If necessary, purify via silica column (DCM:MeOH 95:5).

Part 3: Process Logic & Validation

The following workflow diagram illustrates the critical decision points and validation steps to ensure protocol integrity.

ProtocolFlow cluster_fail Troubleshooting Start Start: 2,5-Difluoronitrobenzene Step1 Step 1: SnAr Reaction (NaH, DMF, 0°C -> RT) Start->Step1 Check1 QC Point 1: Regioselectivity Check (1H NMR: Splitting of H-3 vs H-6) Step1->Check1 Step2 Step 2: Fe/NH4Cl Reduction (Reflux, 2h) Check1->Step2 Pass: Single Spot Fail1 Mixture of isomers? Lower Temp (-20°C) Check1->Fail1 Fail Check2 QC Point 2: De-halogenation Check (19F NMR: Signal retention) Step2->Check2 Final Final Product: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one Check2->Final Pass: -110 to -120 ppm (F) Fail2 Defluorination? Switch to SnCl2 or Zn/AcOH Check2->Fail2 Fail

Figure 2: Workflow validation including Critical Quality Attributes (CQA) for regiochemistry and fluoride retention.

Part 4: Analytical Validation (Self-Validating System)

To confirm the identity of the product, verify the following spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Lactam Ring: Multiplets at

      
       2.0–2.5 (CH2) and triplet at 
      
      
      
      3.6–3.8 (N-CH2).
    • Aniline NH2: Broad singlet at

      
       4.5–5.5 ppm (exchangeable with D2O).
      
    • Aromatic Protons:

      • H-3 (ortho to F, meta to N): dd,

        
         Hz.
        
      • H-5 (ortho to F, ortho to N): td.

      • H-6 (meta to F, ortho to Lactam): dd.

  • 19F NMR:

    • Single peak around

      
       -115 to -120 ppm. (Disappearance of this peak indicates defluorination; shift change indicates oxidation state change).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 195.2 (Calculated for C10H11FN2O).

References

  • Regioselectivity in SNAr of Fluoronitrobenzenes

    • Mechanism:[1][2][3] The ortho-fluorine is displaced preferentially due to the inductive stabilization of the transition state by the adjacent nitro group.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Methodology: Reaction of lactams with activated aryl halides using NaH.
  • Iron-Mediated Nitro Reduction (Bechamp)

    • Selectivity: Preferential reduction of nitro groups in the presence of halides and amides.
    • Source: Org.[4][5][6][7][8] Synth. Coll. Vol. 2, p. 471. Link

  • PubChem Compound Summary

    • Precursor Data: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine derivatives.[1][9]

    • Source: PubChem CID 2737438 (Analogous structure verification). Link

Sources

Application

Analytical methods for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one quantification

This guide outlines the analytical strategy for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a structural motif often encountered as a key intermediate in the synthesis of Factor Xa inhibitors or as a degradation product...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one , a structural motif often encountered as a key intermediate in the synthesis of Factor Xa inhibitors or as a degradation product in fluorinated N-phenyl lactam pharmaceuticals.

Due to the presence of the primary aniline moiety (2-amino) and the lactam ring, this molecule presents specific stability and retention challenges (e.g., potential for oxidation, pH-dependent ionization). The protocols below address these via High-Performance Liquid Chromatography (HPLC-UV) for process control and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling.

Part 1: Molecule Characterization & Analytical Strategy

Chemical Properties & Challenges[1]
  • Target Analyte: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

  • Formula: C₁₀H₁₁FN₂O

  • Molecular Weight: 194.21 g/mol [1]

  • Key Functional Groups:

    • Primary Aniline (Position 2): Weak base (pKa ~3.5–4.5), susceptible to oxidation; requires acidic mobile phase for stable ionization.

    • Fluorine (Position 4): Electron-withdrawing; increases lipophilicity relative to non-fluorinated analogs.

    • Pyrrolidin-2-one (Lactam): Polar, neutral, stable under standard reverse-phase conditions.

Method Selection Decision Matrix
RequirementRecommended MethodDetection Limit (LOD)Primary Use Case
Purity/Assay Method A: HPLC-UV ~0.5 µg/mLRaw material QC, Reaction monitoring
Trace Impurity Method B: LC-MS/MS ~1.0 ng/mLGenotoxic impurity screening, Cleaning validation

Part 2: Experimental Protocols

Method A: HPLC-UV (Purity & Assay)

Designed for robustness in Quality Control environments.

1. Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Column: C18 Stationary Phase with Polar End-capping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).

    • Rationale: The biphenyl or T3 phase provides enhanced retention for the polar lactam ring while engaging in

      
       interactions with the fluorophenyl group for superior selectivity against process impurities.
      
  • Dimensions: 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm (Primary) and 210 nm (Secondary).

    • Note: The aniline ring exhibits a strong absorption band ~240–250 nm.

2. Mobile Phase Setup
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why Phosphoric? Suppresses silanol activity and ensures the aniline is fully protonated, preventing peak tailing.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
2.0 95 5 Hold (Equilibration)
12.0 40 60 Linear Ramp
15.0 5 95 Wash

| 17.0 | 95 | 5 | Re-equilibration |

3. Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A.

Method B: LC-MS/MS (Trace Quantification)

Designed for high sensitivity (e.g., cleaning validation or genotoxic impurity analysis).

1. Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Rationale: The aniline nitrogen is easily protonated (

    
    ).
    
  • Analyzer: Triple Quadrupole (QqQ).

MRM Transitions: | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Dwell Time (ms) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 195.1 | 112.0 | 22 | 50 | Quantifier (Loss of Pyrrolidinone + F) | | 195.1 | 138.1 | 15 | 50 | Qualifier (Loss of C3H5O from lactam) | | 195.1 | 84.1 | 30 | 50 | Qualifier (Pyrrolidinone ring fragment) |
2. Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Part 3: Method Validation Summary (Example Data)

The following performance metrics must be verified during method transfer.

ParameterHPLC-UV CriteriaLC-MS/MS Criteria
Linearity (

)

(Range: 10–200 µg/mL)

(Range: 1–1000 ng/mL)
Precision (RSD)

(

)

(

)
Accuracy (Recovery)


LOD (S/N > 3) 0.2 µg/mL0.5 ng/mL

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision process for sample preparation and method selection based on the sample matrix.

AnalyticalWorkflow Start Sample Received MatrixCheck Identify Matrix Type Start->MatrixCheck RawMaterial Raw Material / API MatrixCheck->RawMaterial High Purity BioFluid Plasma / Bio-fluid MatrixCheck->BioFluid Complex Matrix Swab Cleaning Swab MatrixCheck->Swab Trace Residue Prep_Dilute Direct Dilution (50:50 ACN:H2O) RawMaterial->Prep_Dilute Prep_PPT Protein Precipitation (Cold ACN, 1:3 ratio) BioFluid->Prep_PPT Prep_Extract Extraction (MeOH w/ Sonication) Swab->Prep_Extract Analysis_HPLC Method A: HPLC-UV (High Conc. > 1 µg/mL) Prep_Dilute->Analysis_HPLC Analysis_LCMS Method B: LC-MS/MS (Trace < 1 µg/mL) Prep_PPT->Analysis_LCMS Prep_Extract->Analysis_LCMS Report Data Processing & Reporting Analysis_HPLC->Report Analysis_LCMS->Report

Caption: Decision tree for selecting sample preparation and analytical techniques based on matrix complexity and sensitivity requirements.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development strategies). Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for validating LC-MS/MS protocols). Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for trace analysis of aniline derivatives). Link

  • PubChem. (2023). Compound Summary: 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one (Isomer Reference). National Library of Medicine. (Structural reference for fragment prediction). Link

Sources

Method

Application Note: High-Throughput Screening &amp; Library Generation Using the Fluorinated Lactam Scaffold

Subject: Utilization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis for Factor Xa Inhibition. Abstract & Introduction This Application Note detai...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Utilization of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis for Factor Xa Inhibition.

Abstract & Introduction

This Application Note details the protocol for utilizing 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (hereafter referred to as Scaffold A ) as a core building block in high-throughput screening (HTS) campaigns targeting coagulation Factor Xa (FXa).

Scaffold A represents a "privileged structure" in medicinal chemistry. It combines a rigid pyrrolidin-2-one (lactam) ring—mimicking the neutral P4 binding motif found in blockbuster anticoagulants like Apixaban—with a fluorinated aniline handle. The fluorine atom at the 4-position enhances metabolic stability by blocking P450-mediated oxidation, while the free amine allows for facile parallel synthesis of urea or amide libraries.

This guide covers two distinct workflows:

  • Combinatorial Library Synthesis: Automated generation of urea derivatives using Scaffold A.

  • HTS Assay Protocol: A validated fluorogenic enzymatic assay to screen the resulting library against Factor Xa.

Chemical Properties & Handling[1]

PropertyValueRelevance to HTS
Molecular Weight ~194.21 DaIdeal for Fragment-Based Drug Discovery (Rule of Three compliant).
Solubility DMSO (>50 mM)High solubility prevents precipitation in acoustic dispensing.
Stability Stable at RTSuitable for extended automated runs (24-48h).
Functional Group Primary Aniline (-NH2)Nucleophilic handle for library expansion (Ureas/Amides).
Pharmacophore Lactam CarbonylH-bond acceptor for the S4 pocket of Factor Xa.

Storage: Store neat powder at -20°C. Prepare DMSO stock solutions (10 mM) fresh or store at -80°C to prevent oxidation of the aniline.

Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold derivatization to hit validation.

HTS_Workflow Scaffold Scaffold A (Fluorinated Lactam) Synthesis Parallel Synthesis (Automated Workstation) Scaffold->Synthesis Core Block Reagents Reagent Library (Isocyanates/Acids) Reagents->Synthesis Diversity Elements Purification Solid Phase Extraction (Scavenger Resins) Synthesis->Purification Crude Products LibraryPlate Daughter Plates (384-well, DMSO) Purification->LibraryPlate Pure Compounds Assay FXa Enzymatic Assay (Fluorogenic) LibraryPlate->Assay Acoustic Transfer Analysis Hit Validation (IC50 & Z-Prime) Assay->Analysis RFU Data

Caption: Integrated workflow transforming the raw scaffold into a screenable library and subsequent biological validation.

Protocol A: Automated Library Synthesis (Chemistry)

Objective: To generate a 96-member library of Urea derivatives by reacting Scaffold A with diverse isocyanates. Urea linkers are critical in FXa inhibitors for binding the S1 specificity pocket.

Reaction Mechanism: Scaffold-NH2 + R-N=C=O (Isocyanate) → Scaffold-NH-CO-NH-R (Urea)

Materials
  • Scaffold A: 0.2 M solution in anhydrous DMF.

  • Diversity Reagents: 96 unique Isocyanates (0.25 M in DMF).

  • Scavenger Resin: Polymer-supported Trisamine (to remove excess isocyanates).

  • Equipment: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Step-by-Step Procedure
  • Plate Preparation: Load a 96-well deep-well reaction block onto the synthesizer.

  • Scaffold Dispensing: Dispense 50 µL of Scaffold A (10 µmol) into each well.

  • Reagent Addition: Add 44 µL of unique Isocyanate (11 µmol, 1.1 eq) to each well.

  • Incubation: Seal plate and shake at 40°C for 16 hours .

  • Scavenging: Add 20 mg of Trisamine scavenger resin to each well. Shake for 4 hours at RT to capture unreacted isocyanates.

  • Filtration: Filter the reaction mixture into a receiving plate (removing resin).

  • QC: Analyze 5 random wells via LC-MS to verify >85% purity.

  • Formatting: Dilute compounds to 1 mM in DMSO for the HTS assay.

Protocol B: Factor Xa Fluorogenic HTS Assay (Biology)

Objective: Screen the generated library for inhibition of Factor Xa activity using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC .

Principle: Factor Xa cleaves the amide bond between Arginine and AMC (7-amino-4-methylcoumarin). Free AMC fluoresces (Ex 360 nm / Em 460 nm). Inhibitors decrease fluorescence.

Materials
  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Boc-Ile-Glu-Gly-Arg-AMC (50 µM final, Km ~ 250 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 0.05% CHAPS (detergent prevents aggregation).

  • Control Inhibitor: Apixaban or Rivaroxaban (1 µM).

  • Plates: 384-well Black Low-Binding Microplates.

Step-by-Step Procedure
  • Compound Transfer: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (from Protocol A) into the 384-well assay plate.

    • Target Final Conc: 10 µM.

    • DMSO Final: <0.5%.[1]

  • Enzyme Addition: Dispense 10 µL of Factor Xa (1 nM prepared in buffer) into all wells except the "No Enzyme" background control.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows the inhibitor to bind the enzyme (Scaffold A derivatives often exhibit slow-onset inhibition).

  • Substrate Initiation: Dispense 10 µL of Substrate (100 µM prepared in buffer) to start the reaction.

  • Detection: Immediately read kinetic fluorescence on a multi-mode plate reader.

    • Settings: Ex 360 nm / Em 460 nm.

    • Duration: Read every 60 seconds for 30 minutes.

  • Data Calculation: Calculate the slope (Vmax) of the linear portion of the curve.

Data Analysis & Validation

Assay Mechanism Diagram

Understanding the kinetic competition is vital for interpreting results.

Assay_Mechanism Enzyme Factor Xa (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive) Substrate Substrate (Boc-IEGR-AMC) Inhibitor Library Compound (Scaffold A Derivative) Product Fluorescent AMC (Signal) Complex_ES->Product Cleavage Complex_EI->Enzyme Reversible

Caption: Competitive inhibition mechanism. Library compounds compete with the substrate for the FXa active site.

Quality Control Metrics

Before accepting data, calculate the Z-Factor (Z') using the Positive Control (Apixaban) and Negative Control (DMSO only):



  • Z' > 0.5: Excellent assay.

  • Z' < 0.5: Optimization required (check enzyme stability or pipetting errors).

Hit Selection Criteria
  • Primary Hit: >50% inhibition at 10 µM.

  • Counter Screen: Test hits against a serine protease panel (Thrombin, Trypsin) to ensure selectivity. The 4-fluoro group on Scaffold A specifically aids in selectivity against Thrombin compared to non-fluorinated analogs.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal Quenching by compoundCheck if compound absorbs at 360/460 nm. Use a red-shifted substrate (e.g., Rhodamine 110) if necessary.
High Background AutofluorescenceScaffold A derivatives are generally non-fluorescent, but impurities from synthesis might be. Run a "Compound Only" control.
Precipitation Low SolubilityEnsure DMSO < 1%. The lactam scaffold is polar, but hydrophobic urea tails may reduce solubility.
Drifting Z' Enzyme InstabilityKeep Factor Xa on ice until dispensing. Add 0.1% BSA to buffer to prevent surface adsorption.

References

  • Factor Xa Assay Methodology: BPS Bioscience. (2024). Factor Xa Inhibitor Screening Assay Kit Protocol. Retrieved from [Link]

  • Fragment-Based Design: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: a practical approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrrolidinone Scaffolds: Foley, D. J., et al. (2017). Synthesis of 3D-Rich Fragments for HTS. Chemistry - A European Journal. Retrieved from [Link]

  • Apixaban Chemistry: Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry. (Describes the relevance of the phenyl-lactam core). Retrieved from [Link]

  • HTS Validation: Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Application

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one as a dipeptidyl peptidase IV inhibitor.

Application Note: Characterization and Evaluation of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one Scaffolds as DPP-IV Inhibitors Executive Summary & Pharmacological Context The compound 1-(2-Amino-4-fluorophenyl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Evaluation of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one Scaffolds as DPP-IV Inhibitors

Executive Summary & Pharmacological Context

The compound 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one represents a critical structural class in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1] It serves as both a functionalized intermediate for advanced "gliptin" synthesis (e.g., Gemigliptin analogs) and a minimal pharmacophore for Structure-Activity Relationship (SAR) studies.[1]

DPP-IV is a serine protease responsible for the rapid degradation of incretin hormones, specifically Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] By inhibiting DPP-IV, the half-life of active GLP-1 is extended, enhancing insulin secretion in a glucose-dependent manner.[1]

Key Structural Features:

  • Pyrrolidin-2-one (Lactam) Ring: Mimics the proline residue of the natural DPP-IV substrate (e.g., GLP-1 N-terminal), occupying the S1 hydrophobic pocket.[1]

  • 4-Fluoro Substitution: Enhances metabolic stability against oxidative degradation (CYP450) and modulates the pKa of the aniline amine.[1]

  • 2-Amino Group: Provides a critical anchor point for hydrogen bonding with the Glu205/Glu206 dyad in the enzyme's active site or serves as a handle for coupling to

    
    -amino acid backbones.[1]
    

Mechanism of Action & Signaling Pathway

The inhibition of DPP-IV prevents the cleavage of the N-terminal dipeptide from GLP-1.[1] The following diagram illustrates the physiological cascade and the intervention point of the inhibitor.

DPP4_Pathway Food Ingestion L_Cells Intestinal L-Cells Food->L_Cells Stimulates GLP1_Active GLP-1 (Active) (7-36 amide) L_Cells->GLP1_Active Secretion GLP1_Inactive GLP-1 (Inactive) (9-36 amide) GLP1_Active->GLP1_Inactive Rapid Cleavage Pancreas Pancreas (Beta Cells) GLP1_Active->Pancreas Receptor Binding DPP4 DPP-IV Enzyme DPP4->GLP1_Inactive Catalyzes Inhibitor 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Inhibitor->DPP4 Blocks (Ki) Insulin Insulin Secretion (Glucose Dependent) Pancreas->Insulin Release

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The inhibitor blocks the catalytic site of DPP-IV, preventing the conversion of active GLP-1 to its inactive form, thereby sustaining insulin secretion.

Chemical Handling & Preparation

Before proceeding to biological assays, the compound must be solubilized correctly to prevent precipitation, which causes false negatives in fluorescence assays.

ParameterSpecification
Molecular Weight ~194.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM); Ethanol.[1] Sparingly soluble in water.[1]
Storage -20°C (Desiccated). Stable for 6 months in DMSO at -80°C.

Stock Solution Protocol:

  • Weigh 1.94 mg of the compound.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO (biotech grade) to create a 10 mM Stock .

  • Vortex for 30 seconds. Inspect visually for particulates.[1]

  • Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles.
    

Protocol: Fluorometric DPP-IV Inhibition Assay

This protocol utilizes the fluorogenic substrate Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).[1] DPP-IV cleaves the peptide bond, releasing free AMC, which fluoresces.[8]

Reagents Required:

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (Bovine Serum Albumin).[1] Note: BSA prevents enzyme adsorption to plastic.

  • Enzyme: Recombinant Human DPP-IV (specific activity >10 U/mg).[1]

  • Substrate: H-Gly-Pro-AMC (Km ~ 17-25

    
    M).[1] Prepare 10 mM stock in DMSO.
    
  • Positive Control: Sitagliptin or Vildagliptin (10 mM stock).[1]

Experimental Workflow

Assay_Workflow Step1 Plate Setup Black 96-well flat bottom Step2 Add Enzyme (10 ng/well in Buffer) Step1->Step2 Step3 Add Inhibitor (Test Compound / Control) Step2->Step3 Step4 Pre-Incubation 10 mins @ 37°C Step3->Step4 Allows Inhibitor Binding Step5 Add Substrate (Gly-Pro-AMC, 20 µM final) Step4->Step5 Initiate Reaction Step6 Kinetic Read Ex: 360nm / Em: 460nm Every 1 min for 30 mins Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput fluorescence inhibition assay.

Detailed Procedure:
  • Enzyme Preparation: Dilute rhDPP-IV in Assay Buffer to a concentration of 0.5 ng/

    
    L. Keep on ice.
    
  • Inhibitor Dilution: Prepare a serial dilution of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one in Assay Buffer (ensure final DMSO < 1%).[1] Range: 100

    
    M to 0.1 nM.[1]
    
  • Plating:

    • Add 20

      
      L of diluted Enzyme to experimental wells.[1]
      
    • Add 20

      
      L of Assay Buffer to "No Enzyme" (Blank) wells.[1]
      
    • Add 10

      
      L of Test Compound (various concentrations) to experimental wells.[1][8]
      
    • Add 10

      
      L of Vehicle (Buffer + DMSO) to "100% Activity" control wells.[1]
      
  • Pre-Incubation: Incubate the plate for 10 minutes at 37°C . Critical Step: This allows the inhibitor to access the active site before substrate competition begins.

  • Substrate Addition: Dilute Gly-Pro-AMC stock to 40

    
    M in Assay Buffer. Add 20 
    
    
    
    L to all wells (Final concentration = 16
    
    
    M, Final Vol = 50
    
    
    L).
  • Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex 360 nm / Em 460 nm) every 60 seconds for 30 minutes.

Data Analysis & Validation

Calculation of Activity
  • Velocity (

    
    ):  Calculate the slope of the linear portion of the fluorescence vs. time curve (RFU/min) for each well.
    
  • % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Fit data using a non-linear regression (4-parameter logistic model):

    
    [1]
    
Acceptance Criteria (Quality Control)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]

    
    
    (Where p = positive control/100% inhibition, n = negative control/vehicle).[1]
    
  • Reference Standard: Sitagliptin IC50 should fall within 10–30 nM.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Background Fluorescence Free AMC in substrate stock.[1]Check substrate purity. Store Gly-Pro-AMC in dark at -20°C.
Non-Linear Kinetics Substrate depletion or enzyme instability.[1]Reduce enzyme concentration or shorten read time to the first 10 minutes.
Low Inhibition Potency Compound aggregation or "slow binding".[1]Increase pre-incubation time to 30 mins. Ensure DMSO < 5%.
Interference Compound autofluorescence.[1]Check compound fluorescence at 460nm without enzyme.

Expert Insight: The 2-amino group on the phenyl ring is susceptible to oxidation. If IC50 values drift over time, verify the integrity of the stock solution via LC-MS. The formation of dimers (azo compounds) will abolish inhibitory activity.[1]

References

  • Havale, S. H., & Pal, M. (2009).[1] Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[9] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802.[1] Link[1]

  • Kim, D., et al. (2005).[1] (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry, 48(1), 141-151.[1] Link[1]

  • Cayman Chemical. (2023).[1] DPP (IV) Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Guidelines. Link

  • Zerangue, N., et al. (2020).[1][2] Analysis of Gemigliptin Intermediates and Synthesis Pathways. Journal of Pharmaceutical Sciences, 109(3), 1250-1262.[1] Link[1]

  • Thornberry, N. A., & Weber, A. E. (2007).[1] Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[10] Current Topics in Medicinal Chemistry, 7(6), 557-568.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one Synthesis

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one . This molecule is a critical intermediate, often functioning as a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one .

This molecule is a critical intermediate, often functioning as a scaffold for kinase inhibitors and antibiotics (e.g., Linezolid analogs). The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-group reduction.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Impurity Control

Process Overview & Critical Failure Points

To improve yield, we must deconstruct the synthesis into its two governing phases. The most common route utilizes 2,5-difluoronitrobenzene and 2-pyrrolidone .

The Reaction Pathway[1][2][3][4][5]
  • Phase A (Coupling): SNAr reaction between 2-pyrrolidone (nucleophile) and 2,5-difluoronitrobenzene (electrophile).

  • Phase B (Reduction): Chemoselective reduction of the nitro group to an aniline without defluorination or lactam hydrolysis.

Visualization: Reaction Logic & Impurity Cascade

The following diagram maps the synthetic pathway and identifies where yield is typically lost.

ReactionPath SM1 2,5-Difluoronitrobenzene Inter Intermediate: 1-(4-Fluoro-2-nitrophenyl) pyrrolidin-2-one SM1->Inter SNAr (DMF, 0°C -> RT) Impurity1 Impurity A: Regioisomer (Attack at C5) SM1->Impurity1 Poor Temp Control SM2 2-Pyrrolidone SM2->Inter Base Base (NaH or K2CO3) Base->Inter Impurity2 Impurity B: Hydrolyzed Lactam (Ring Opening) Inter->Impurity2 High pH / Aqueous Workup Product TARGET: 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one Inter->Product Chemoselective Reduction Impurity3 Impurity C: Defluorinated Product (Over-reduction) Inter->Impurity3 Pd/C H2 (Aggressive) RedAgent Reduction (Fe/NH4Cl or Pt/C) RedAgent->Product

Figure 1: Synthetic pathway highlighting critical branching points for impurities.

Troubleshooting Guide (Q&A Format)

This section addresses specific user scenarios based on field data.

Phase A: The SNAr Coupling

Q1: I am getting low conversion (<50%) even after 24 hours. I am using K2CO3 in DMSO.

Diagnosis: The nucleophilicity of 2-pyrrolidone is insufficient with weak bases. 2-pyrrolidone is an amide (pKa ~25 in DMSO), not an amine. Solution: Switch to a stronger base system to generate the lactam anion.

  • Protocol Shift: Use Sodium Hydride (NaH) (60% dispersion in oil) in anhydrous DMF or DMAc .

  • Procedure: Deprotonate the 2-pyrrolidone with NaH at 0°C before adding the 2,5-difluoronitrobenzene. This ensures high concentration of the active nucleophile.

  • Warning: Ensure the solvent is dry. Water quenches the anion immediately, killing the reaction.

Q2: I see two spots on my TLC with very similar Rf values. Is this the regioisomer?

Diagnosis: Likely yes. While the 2-position (ortho to NO2) is more activated, the 5-position (meta to NO2) can react under forcing conditions (high heat). Solution: Control the thermodynamics.

  • Temperature: Keep the reaction between 0°C and Room Temperature (25°C) . Do not heat above 40°C. The ortho-substitution is kinetically favored at lower temperatures due to the inductive effect of the nitro group.

  • Stoichiometry: Use a slight excess of the lactam (1.1 equiv), not the electrophile.

Phase B: The Reduction

Q3: My yield is good, but NMR shows I've lost the fluorine atom (Defluorination).

Diagnosis: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas. Pd is excellent for hydrogenolysis of aryl halides, especially fluorides/chlorides. Solution: Change the catalyst system.

  • Option A (Cleanest): Use Platinum on Carbon (Pt/C) (sulfided). Pt is much less active toward C-F bond cleavage than Pd.

  • Option B (Most Robust): Use Iron powder (Fe) with Ammonium Chloride (NH4Cl) in Ethanol/Water. This "soft" reduction is chemically incapable of breaking the C-F bond and is highly selective for the nitro group [1].

Q4: The lactam ring is opening during the reduction workup.

Diagnosis: Lactams are sensitive to hydrolysis in strong acid or base, particularly when heated. If you used Fe/HCl (Bechamp) or strong basic workups, you likely hydrolyzed the ring to the gamma-amino acid. Solution: Maintain pH neutrality.

  • Use the Fe/NH4Cl method described below. It operates at near-neutral pH (~7-8).

  • Avoid boiling aqueous workups. Extract rapidly with Ethyl Acetate.

Optimized Experimental Protocol

This protocol prioritizes regioselectivity and functional group tolerance .

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one

Reagents: 2-Pyrrolidone (1.1 equiv), NaH (1.2 equiv), 2,5-Difluoronitrobenzene (1.0 equiv), DMF (Anhydrous).

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (60% in oil) in anhydrous DMF at 0°C.

  • Nucleophile Formation: Add 2-pyrrolidone dropwise. Stir at 0°C for 30 mins until H2 evolution ceases. Visual Cue: The solution should become clear or slightly cloudy.

  • Addition: Add 2,5-difluoronitrobenzene dropwise at 0°C. The reaction is exothermic; control addition rate to keep internal temp <10°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Quench: Pour into ice-cold saturated NH4Cl solution.

  • Isolation: Filter the yellow precipitate. Wash with cold water and Hexane. (Yield target: >85%).

Step 2: Reduction to 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

Reagents: Intermediate from Step 1, Iron Powder (5 equiv), NH4Cl (5 equiv), Ethanol/Water (3:1).

  • Setup: Dissolve the nitro-lactam in Ethanol/Water (3:1 ratio).

  • Activation: Add NH4Cl and Iron powder.

  • Reflux: Heat to 70-80°C with vigorous stirring for 2-4 hours.

    • Note: Do not use H2/Pd/C to avoid defluorination [2].

  • Filtration: Filter hot through a Celite pad to remove Iron sludge. Wash the pad with hot Ethanol.

  • Concentration: Evaporate Ethanol under reduced pressure.

  • Extraction: Dilute residue with water, extract with Ethyl Acetate (3x). Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Quantitative Data & Benchmarks

Compare your results against these benchmarks to assess process health.

ParameterStandard Method (K2CO3 / Pd-C)Optimized Method (NaH / Fe-NH4Cl)Notes
Step 1 Conversion 40-60%90-95% Stronger base drives completion.
Regio-purity 85:15 (Ortho:Meta)>98:2 (Ortho:Meta) Low temp control is key.
Defluorination 5-10% (with Pd/C)<0.1% Fe reduction preserves C-F bond.
Overall Yield 35-45%75-82% Cumulative improvement.

Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately.

Troubleshooting Start Start Diagnosis Step1 Is Intermediate Yield >80%? Start->Step1 CheckBase Check Base: Using NaH? Step1->CheckBase No Step2 Is Final Yield >70%? Step1->Step2 Yes SwitchBase Action: Switch K2CO3 -> NaH CheckBase->SwitchBase No CheckTemp Check Temp: Was T > 40°C? CheckBase->CheckTemp Yes LowerTemp Action: Cool to 0°C (Fix Regioselectivity) CheckTemp->LowerTemp Yes CheckF Check 19F NMR: Fluorine signal lost? Step2->CheckF No ChangeCat Action: Stop Pd/C. Use Fe/NH4Cl or Pt/C CheckF->ChangeCat Yes CheckRing Check MS: Mass = M+18? (Hydrolysis) CheckF->CheckRing No FixWorkup Action: Buffer Workup Avoid Acid/Base CheckRing->FixWorkup Yes

Figure 2: Decision tree for rapid failure analysis.

References

  • Reduction of Nitro Compounds: Porzelle, A., et al. "Iron/Ammonium Chloride: A Selective and Versatile Reducing System for Nitroarenes." Synlett, vol. 2006, no. 13, 2006, pp. 2107-2110. Link

  • Chemoselectivity in Hydrogenation: Blaser, H. U. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Advanced Synthesis & Catalysis, vol. 344, no. 1, 2002, pp. 17-31. Link

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, vol. 49, no. 2, 1951, pp. 273-412. Link

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

Welcome to the technical support guide for the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter in the lab.

The most common and robust synthetic route to the target molecule involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-pyrrolidinone with an activated aryl fluoride, typically 1,4-difluoro-2-nitrobenzene.

  • Nitro Group Reduction: Conversion of the intermediate, 1-(4-fluoro-2-nitrophenyl)pyrrolidin-2-one, to the final primary amine product.

This guide will focus on optimizing both of these critical steps.

Overall Synthetic Workflow

The diagram below outlines the general two-step synthetic pathway. Each step presents unique challenges and opportunities for optimization, which will be addressed in the subsequent sections.

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: SNAr Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 2_Pyrrolidinone 2-Pyrrolidinone SNAr_Reaction SNAr Coupling (Base, Solvent, Temp) 2_Pyrrolidinone->SNAr_Reaction DFNB 1,4-Difluoro-2-nitrobenzene DFNB->SNAr_Reaction Intermediate_Product 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one SNAr_Reaction->Intermediate_Product Workup & Isolation Reduction_Reaction Nitro Group Reduction (Catalyst, H2 source) Intermediate_Product->Reduction_Reaction Final_Product 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one Reduction_Reaction->Final_Product Workup & Purification

Caption: General two-step synthesis of the target compound.

Part 1: Troubleshooting the SNAr Reaction

The first step, the coupling of 2-pyrrolidinone and 1,4-difluoro-2-nitrobenzene, is a nucleophilic aromatic substitution (SNAr). For this reaction to proceed, the aromatic ring must be electron-deficient, a condition satisfied by the presence of the nitro group.[1] The key is to efficiently deprotonate the 2-pyrrolidinone to form a potent nucleophile without causing unwanted side reactions.

FAQ 1: My SNAr reaction is slow or shows incomplete conversion of the starting materials. How can I improve the reaction rate and yield?

This is a common issue often related to the choice of base, solvent, or reaction temperature.

Answer:

The core principle is that the lactam N-H is not acidic enough to react directly and requires a base for deprotonation. The efficiency of this deprotonation and the subsequent nucleophilic attack are paramount.

  • Base Selection is Critical: A base that is too weak will not generate a sufficient concentration of the pyrrolidinone anion. A base that is too strong or used at too high a temperature can lead to decomposition or side reactions.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that works very well for this transformation. It irreversibly deprotonates the pyrrolidinone, driving the reaction forward. It must be handled under anhydrous conditions.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are weaker bases and are often considered safer and easier to handle than NaH. They typically require higher temperatures to be effective. Cs₂CO₃ is more soluble and generally more reactive than K₂CO₃.

  • Solvent Choice Matters: The solvent must be aprotic and polar enough to dissolve the reagents and facilitate the formation of the charged Meisenheimer complex intermediate.[1]

    • DMF or DMSO: These are excellent choices due to their high polarity and ability to solvate the reactants and intermediates effectively.

    • Anhydrous Conditions: Water can quench the pyrrolidinone anion and hydrolyze the starting materials or product. Ensure your solvent and glassware are thoroughly dried.

  • Temperature Optimization: Heat is usually required to drive the reaction.

    • With NaH , reactions can often be run at moderate temperatures (e.g., 60-80 °C).

    • With K₂CO₃/Cs₂CO₃ , higher temperatures (e.g., 100-140 °C) may be necessary to achieve a reasonable reaction rate.

Troubleshooting Workflow for Low SNAr Conversion

SNAr_Troubleshooting Start Low Conversion in SNAr Reaction Check_Base Is the base strong enough? (e.g., NaH, t-BuOK) Start->Check_Base Check_Temp Is the temperature high enough? (e.g., 80-120°C) Check_Base->Check_Temp Yes Use_Stronger_Base Action: Switch to NaH from K₂CO₃ Check_Base->Use_Stronger_Base No Check_Moisture Are conditions anhydrous? Check_Temp->Check_Moisture Yes Increase_Temp Action: Increase temperature by 20°C increments Check_Temp->Increase_Temp No Dry_Reagents Action: Dry solvent and glassware rigorously Check_Moisture->Dry_Reagents No Success Problem Solved Check_Moisture->Success Yes Use_Stronger_Base->Success Increase_Temp->Success Dry_Reagents->Success

Caption: Decision tree for troubleshooting low SNAr yield.

Table 1: Comparison of SNAr Reaction Conditions
ParameterCondition A (High-Strength)Condition B (Moderate)Rationale & Remarks
Base Sodium Hydride (NaH), 1.2 eq.Potassium Carbonate (K₂CO₃), 2.0 eq.NaH provides fast, irreversible deprotonation. K₂CO₃ is safer but requires more forcing conditions.
Solvent Anhydrous DMFAnhydrous DMSOBoth are excellent polar aprotic solvents. DMSO has a higher boiling point, allowing for higher reaction temperatures.
Temperature 60 - 80 °C120 - 140 °CThe stronger base allows for lower reaction temperatures, potentially reducing side product formation.
Reaction Time 2 - 6 hours12 - 24 hoursMonitor by TLC/LCMS for disappearance of 1,4-difluoro-2-nitrobenzene.
Pros Faster reaction times, lower temperatures.Easier to handle base, less stringent anhydrous requirements.Choose based on lab capabilities and safety protocols.
Cons Requires careful handling of pyrophoric NaH.Slower reaction, potential for thermal degradation at high temps.Always conduct a risk assessment before using NaH.

Part 2: Optimizing the Nitro Group Reduction

The reduction of the aromatic nitro group to a primary amine is a common transformation in organic synthesis.[2] The primary challenge is to achieve complete reduction without affecting the fluorine substituent or the lactam ring.

FAQ 2: What is the most reliable method for reducing the nitro group on 1-(4-fluoro-2-nitrophenyl)pyrrolidin-2-one?

Answer:

Catalytic hydrogenation is the cleanest and most efficient method for this transformation. Metal-mediated reductions are also effective but can involve more challenging workups.

  • Catalytic Hydrogenation (Method of Choice):

    • Catalyst: Palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups.[3][4] A 5-10% Pd/C catalyst is standard.

    • Hydrogen Source: This can be a hydrogen gas balloon (atmospheric pressure) or a high-pressure hydrogenation reactor (e.g., Parr shaker).[5] For lab scale, a balloon is often sufficient. Transfer hydrogenation using a source like hydrazine hydrate can also be very effective and avoids the need for hydrogen gas.[6]

    • Solvent: Methanol, ethanol, or ethyl acetate are excellent choices. They readily dissolve the starting material and are stable under hydrogenation conditions.

  • Metal/Acid Reduction (Alternative Method):

    • Reagents: Iron powder with ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are classic and robust choices.[2][3] These methods are highly tolerant of other functional groups.

    • Drawback: The workup can be cumbersome. After the reaction, the mixture is typically made basic to precipitate iron or tin salts, which must then be filtered off (often through Celite) before extraction.[2]

FAQ 3: My catalytic hydrogenation is stalling or incomplete. What are the likely causes?

Answer:

This is a frequent problem in catalytic hydrogenation and usually points to an issue with the catalyst or the reaction environment.

  • Catalyst Activity: The Pd/C catalyst can lose activity over time or if it's of poor quality. Always use a fresh, high-quality catalyst. If the reaction stalls, sometimes carefully adding a fresh portion of the catalyst (under an inert atmosphere) can restart it.

  • Catalyst Poisoning: The starting material or solvent may contain impurities (especially sulfur-containing compounds) that poison the palladium surface. Purifying the nitro-intermediate by recrystallization or a silica plug before hydrogenation can solve this.

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure there are no leaks. The reaction consumes hydrogen, so the balloon will deflate. It may need to be refilled one or more times during the reaction. For larger scales, a constant supply from a cylinder or a high-pressure vessel is better.

  • Poor Mass Transfer: The reaction is heterogeneous (solid catalyst, dissolved substrate, hydrogen gas). Vigorous stirring is essential to ensure all three phases are in contact. Insufficient agitation is a common reason for slow or stalled reactions.[2]

Table 2: Comparison of Nitro Reduction Methods
ParameterMethod A (Catalytic Hydrogenation)Method B (Metal-Mediated Reduction)Rationale & Remarks
Reagents 5-10% Pd/C, H₂ (gas) or HydrazineIron Powder (Fe), NH₄ClPd/C is a highly efficient catalyst. Fe/NH₄Cl is a classic, cost-effective method.[2][6]
Solvent Methanol or Ethyl AcetateEthanol/Water mixtureSolvents for hydrogenation must be inert to reduction. Aqueous systems are required for metal/acid reductions.
Temperature Room TemperatureReflux (approx. 80-90 °C)Hydrogenation is typically exothermic and runs well at RT. Metal reductions often require heat to initiate and sustain.[2]
Workup Filter catalyst through Celite, concentrate.Filter iron salts, basify, extract.The workup for catalytic hydrogenation is significantly cleaner and easier.[7]
Pros High yield, very clean reaction, simple workup.Low cost, tolerant of many functional groups.Catalytic hydrogenation is generally the preferred method for its efficiency and cleanliness.[5]
Cons Catalyst cost, potential for poisoning, requires H₂ source.Messy workup, large amount of solid waste.Ensure proper filtration to remove all palladium, which is a common requirement for pharmaceutical intermediates.

Part 3: Purification and Final Product Handling

FAQ 4: I'm having difficulty purifying the final product, 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one. What do you recommend?

Answer:

The basicity of the aniline group can make purification challenging, especially with standard silica gel chromatography.

  • Problem: The primary amine can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product on the column.[8]

  • Solution 1 (Recommended): Crystallization. If the crude product is reasonably clean (>85-90%), crystallization is the ideal purification method. It is scalable and provides high-purity material.

    • Screening Solvents: Test various solvent systems. A good starting point is a moderately polar solvent in which the product is soluble when hot but sparingly soluble when cold, such as isopropanol (IPA), ethyl acetate (EtOAc), or mixtures like EtOAc/Hexanes or Toluene/Heptane.

  • Solution 2: Modified Flash Chromatography. If chromatography is necessary, you must neutralize the acidic silica surface.

    • Add a Base Modifier: Pre-treat your column and eluent with a small amount of a volatile amine, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., EtOAc/Hexane or DCM/Methanol).[8] This will "cap" the acidic sites on the silica and allow your basic product to elute with much better peak shape.

    • Alternative Stationary Phases: For very difficult separations, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[8]

References

  • Process for the purification of aromatic amines.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Process for the purification of amines.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Publications. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Aromatic Substitution. Vapourtec. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one and Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This guide provides a comprehensive comparison of the investigational compound, 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, with established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational compound, 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, with established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for type 2 diabetes.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism.[1][2] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released from the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[4][5][6] By inactivating these incretins, DPP-4 effectively dampens the body's natural glucose-lowering mechanisms.[7] Consequently, the inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[1][8]

The pyrrolidine scaffold is a common feature in a number of established DPP-4 inhibitors, suggesting its importance in binding to the enzyme's active site.[9][10] The investigational compound, 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, incorporates this key structural motif. This guide will compare its theoretical efficacy with that of well-known DPP-4 inhibitors, providing the experimental framework necessary to validate its potential.

Mechanism of DPP-4 Inhibition

The primary mechanism of action for DPP-4 inhibitors, also known as "gliptins," is to block the active site of the DPP-4 enzyme.[2] This prevention of incretin degradation leads to prolonged activity of GLP-1 and GIP, resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4][6] This glucose-dependent action is a key advantage, as it carries a low risk of hypoglycemia.[6][11]

cluster_0 Post-Meal Glucose Regulation Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites cluster_1 DPP-4 Inhibition Assay Workflow A Prepare serial dilutions of inhibitors B Add assay buffer, DPP-4 enzyme, and inhibitors to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with fluorogenic substrate C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 values F->G

Figure 2: Experimental workflow for the in vitro DPP-4 inhibition assay.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one against established DPP-4 inhibitors. The proposed in vitro assay will generate the necessary data to determine its inhibitory potency (IC50). Further studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9), will be crucial to fully characterize this novel compound. Should the in vitro data prove promising, subsequent evaluation in cell-based assays and in vivo animal models of type 2 diabetes will be warranted to assess its therapeutic potential.

References

  • What is the mechanism of action and excretion of Linagliptin (Dipeptidyl peptidase-4 inhibitor)? Dr.Oracle. [Link]

  • Understanding Linagliptin Mechanism of Action. At Tianming Pharmaceutical. [Link]

  • Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. ACS Publications. [Link]

  • What is the mechanism of Linagliptin? Patsnap Synapse. [Link]

  • Linagliptin (Tradjenta): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. eMedicineHealth. [Link]

  • Linagliptin: Uses & Dosage. MIMS Philippines. [Link]

  • DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. National Institutes of Health (NIH). [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. [Link]

  • The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin. ResearchGate. [Link]

  • Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. U.S. Food and Drug Administration (FDA). [Link]

  • Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. ACS Catalysis. [Link]

  • List of Dipeptidyl peptidase 4 inhibitors. Drugs.com. [Link]

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. National Center for Biotechnology Information (NCBI). [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India). [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. National University of Pharmacy of the Ministry of Health of Ukraine. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Institutes of Health (NIH). [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • Orforglipron Mechanism of Action: How It Works. At Tianming Pharmaceutical. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]

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Comparative

Head-to-head comparison of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one and non-fluorinated analog

The following guide compares 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (hereafter referred to as AFP-2 ) with its non-fluorinated analog, 1-(2-Aminophenyl)pyrrolidin-2-one (hereafter AP-2 ). This guide is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one (hereafter referred to as AFP-2 ) with its non-fluorinated analog, 1-(2-Aminophenyl)pyrrolidin-2-one (hereafter AP-2 ).

This guide is structured for medicinal chemists and process development scientists optimizing tricyclic heterocycle synthesis (e.g., pyrrolo[1,2-a]quinoxalines) or designing metabolically stable N-aryl lactam scaffolds.

Executive Summary

Verdict: AFP-2 is the superior scaffold for drug candidates requiring extended half-life and oxidative resistance, whereas AP-2 remains the cost-effective standard for initial hit-to-lead exploration where metabolic stability is not yet critical.

The introduction of the fluorine atom at the C4 position (para to the pyrrolidone nitrogen, meta to the free amine) fundamentally alters the scaffold's bio-performance without disrupting steric binding pockets.

  • Metabolic Stability: AFP-2 blocks the primary CYP450 oxidation site (para-hydroxylation), significantly extending intrinsic clearance (

    
    ) values.
    
  • Synthetic Utility: While the fluorine substituent slightly reduces the nucleophilicity of the pendant amine (lowering reactivity in subsequent cyclizations), it enables the formation of bioisosteres with higher lipophilicity (

    
     increase ~0.15–0.2).
    

Chemical Profile & Physico-Chemical Properties[1][2][3][4][5]

The following table contrasts the fundamental properties affecting handling and bio-distribution.

PropertyNon-Fluorinated Analog (AP-2 )Fluorinated Scaffold (AFP-2 )Impact of Fluorination
IUPAC Name 1-(2-Aminophenyl)pyrrolidin-2-one1-(2-Amino-4-fluorophenyl)pyrrolidin-2-oneSpecificity
Molecular Weight 176.22 g/mol 194.21 g/mol +18 Da (Negligible steric bulk)
ClogP (Est.) 0.9 – 1.11.1 – 1.3Increased Lipophilicity (Better membrane permeability)
Aniline pKa ~4.6~4.2Reduced Nucleophilicity (Slower reaction rates)
Metabolic Liability High (Para-hydroxylation)Low (Blocked C4 position)Extended Half-life
H-Bond Donors 1 (-NH2)1 (-NH2)Unchanged
Topological Polar Surface Area ~46 Ų~46 ŲUnchanged

Functional Performance: The Fluorine Effect

Metabolic Stability (CYP450 Resistance)

The primary driver for selecting AFP-2 over AP-2 is the mitigation of "Soft Spot" metabolism.

  • AP-2 Mechanism: The phenyl ring in AP-2 is electron-rich. CYP450 enzymes (specifically CYP3A4 and CYP2D6) preferentially oxidize the position para to the lactam nitrogen (C4), leading to rapid clearance via phenol formation and subsequent glucuronidation.

  • AFP-2 Mechanism: The C-F bond (approx. 116 kcal/mol) is biologically inert to oxidative cleavage. Fluorine acts as a metabolic blocker, forcing enzymes to attack less favorable sites (e.g., the pyrrolidone ring), thereby reducing the overall rate of metabolism.

Electronic Effects on Reactivity (Hammett Equation Application)

For researchers using these compounds as intermediates (e.g., cyclizing to form quinoxalines), the reactivity of the free amino group is critical.

  • Inductive Withdrawal (-I Effect): The fluorine atom exerts an electron-withdrawing inductive effect. This reduces the electron density on the aniline nitrogen.

  • Experimental Consequence: In nucleophilic attacks (e.g., reacting with an aldehyde or acid chloride), AFP-2 will react approximately 2-3x slower than AP-2.

  • Optimization: Protocols using AFP-2 require slightly elevated temperatures (e.g., +10°C) or stronger activation agents (e.g., HATU instead of EDC) compared to AP-2.

Experimental Protocols

Synthesis of AFP-2 (Self-Validating Protocol)

Rationale: This route avoids the use of unstable acid chlorides and minimizes side reactions by using a reductive cyclization strategy.

Reagents:

  • 4-Fluoro-2-nitroaniline (Starting Material)[1]

  • 4-Chlorobutyryl chloride

  • Triethylamine (

    
    )
    
  • Iron powder / Ammonium Chloride (

    
    ) or 
    
    
    

Step-by-Step Methodology:

  • Amidation (Precursor Formation):

    • Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in DCM.

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Dropwise add 4-chlorobutyryl chloride (1.1 eq). Monitor exotherm.

    • Stir at RT for 4h. Checkpoint: TLC should show disappearance of bright yellow aniline.

    • Result: N-(4-fluoro-2-nitrophenyl)-4-chlorobutanamide.

  • Cyclization (Lactamization):

    • Dissolve the intermediate in dry THF.

    • Add NaH (1.5 eq) slowly at 0°C (Gas evolution!).

    • Stir 2h. Validation: Mass spec will show loss of HCl (M-36).

    • Result: 1-(4-fluoro-2-nitrophenyl)pyrrolidin-2-one.

  • Reduction (Active Product Generation):

    • Suspend the nitro-lactam in Ethanol/Water (4:1).

    • Add Fe powder (5 eq) and

      
       (5 eq). Reflux for 2h.
      
    • Filter hot through Celite. Concentrate filtrate.

    • Purification: Recrystallize from EtOAc/Hexanes.

    • Final Yield: Expect 75-85% of AFP-2 .

Comparative Stability Assay (Microsomal Stability)

Objective: Quantify the metabolic advantage of AFP-2.

  • Preparation: Prepare 10 mM DMSO stocks of AP-2 and AFP-2.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Expected Result: AFP-2 should exhibit a

      
       > 2x that of AP-2.
      

Visualizations

Metabolic Blocking Mechanism

The following diagram illustrates how Fluorine diverts the metabolic pathway, preventing the rapid clearance seen in the non-fluorinated analog.

MetabolicPathways AP2 AP-2 (Non-Fluorinated) CYP CYP450 (Oxidation) AP2->CYP High Affinity AFP2 AFP-2 (Fluorinated) AFP2->CYP Low Affinity Stable Metabolically Stable (Extended T1/2) AFP2->Stable Blocked Site Phenol Para-Hydroxy Metabolite (Unstable/Rapid Clearance) CYP->Phenol Major Pathway (AP-2) Minor Minor Metabolites (Pyrrolidone Oxidation) CYP->Minor Minor Pathway

Caption: Comparison of metabolic fates. The C4-Fluorine in AFP-2 effectively blocks the major para-hydroxylation pathway dominant in AP-2.

Synthesis Workflow (Reductive Cyclization)

This workflow details the critical steps to synthesize the target scaffold from commercially available nitroanilines.

Synthesis Start Start: 4-Fluoro-2-nitroaniline Step1 1. Acylation (4-chlorobutyryl chloride, Et3N) Start->Step1 Inter1 Intermediate: Amide Precursor Step1->Inter1 Step2 2. Cyclization (NaH, THF) Inter1->Step2 Inter2 Intermediate: Nitro-Lactam Step2->Inter2 Step3 3. Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Final Product: AFP-2 (1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one) Step3->Final

Caption: Step-by-step synthesis of AFP-2 via nitro-reduction and lactamization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025).[2] Compound Summary: 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one. National Library of Medicine. [Link]

  • MDPI. (2022). Design of Proteolysis Targeting Chimeras (PROTACs)... N4-(2-Amino-4-fluorophenyl)...[3][4]. Molecules.[2][5][6][7][1][4][8][9][10] [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one Production

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of the primary synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of the primary synthetic routes to produce 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry. We will dissect the performance of three cornerstone methodologies: Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), offering a critical evaluation of their respective yields, operational complexities, and overall synthetic efficiency. This document is designed to empower you with the technical insights necessary to make informed decisions in your synthetic strategy.

Introduction: The Importance of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

The N-aryl-2-pyrrolidinone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific target of this guide, 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, incorporates a 2-amino-4-fluorophenyl group, which can serve as a crucial pharmacophore or a handle for further chemical elaboration. The efficient and scalable production of this intermediate is therefore a critical step in the discovery and development of novel therapeutics.

Comparative Analysis of Synthetic Methodologies

The formation of the C-N bond between the pyrrolidinone nitrogen and the aromatic ring is the key transformation in the synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one. We will now explore the three most prevalent methods for achieving this coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for the formation of C-N bonds.[1] This reaction is prized for its broad substrate scope and functional group tolerance.[2]

Reaction Scheme:

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the desired product.[3] Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, especially for less reactive aryl chlorides.[4] The choice of base is critical for deprotonating the 2-pyrrolidinone, and strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Workflow Diagram:

Buchwald_Hartwig A Aryl Halide + 2-Pyrrolidinone C Reaction Mixture (Inert Atmosphere) A->C B Pd(0) Catalyst + Ligand + Base B->C D Heating (e.g., 80-110 °C) C->D E Workup & Purification D->E F 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one E->F

Caption: Workflow for Buchwald-Hartwig Amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[5] While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable and often cost-effective alternative to palladium-catalyzed methods.[6]

Reaction Scheme:

Causality of Experimental Choices: The Ullmann reaction typically employs a copper(I) salt, such as copper(I) iodide, as the catalyst.[7] The addition of a ligand, often a diamine or an amino acid, can significantly accelerate the reaction and allow for milder conditions.[8] A base, such as potassium carbonate or potassium phosphate, is required to deprotonate the 2-pyrrolidinone. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO being common.

Workflow Diagram:

Ullmann_Condensation A Aryl Halide + 2-Pyrrolidinone C Reaction Mixture (Polar Aprotic Solvent) A->C B Cu(I) Catalyst + Ligand + Base B->C D Heating (e.g., 100-150 °C) C->D E Workup & Purification D->E F 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one E->F

Caption: Workflow for Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[9] In the context of synthesizing 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, this can be a two-step process involving an initial SNAr reaction followed by a reduction.

Reaction Scheme:

Step 1: SNAr Reaction

Step 2: Reduction

Causality of Experimental Choices: The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group (like the nitro group) ortho or para to the leaving group (the fluorine atom).[10] A strong base is used to deprotonate the 2-pyrrolidinone, which then acts as the nucleophile. The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved with various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid combinations (e.g., Fe/HCl).

Workflow Diagram:

SNAr_and_Reduction cluster_0 SNAг Reaction cluster_1 Reduction A 1-Fluoro-2-nitrobenzene + 2-Pyrrolidinone C Reaction & Workup A->C B Base (e.g., NaH, K2CO3) B->C D 1-(2-Nitro-4-fluorophenyl) pyrrolidin-2-one C->D F Reaction & Workup D->F E Reducing Agent (e.g., H2, Pd/C) E->F G 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one F->G

Caption: Workflow for SNAr and Subsequent Reduction.

Quantitative Data Summary

MethodAryl Halide/SubstrateCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig Aryl BromidePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[1]
Ullmann Aryl IodideCuI / N,N'-dimethylethylenediamineK₃PO₄Toluene10012Moderate to High[11]
SNAr & Reduction 1-Fluoro-2-nitrobenzeneN/A (SNAr), then Pd/C (Reduction)K₂CO₃ (SNAr)DMF (SNAr)100 (SNAr)VariesHigh (overall)General Knowledge

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 1-5 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate; 1.5-2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and 2-pyrrolidinone (1.1-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Ullmann Condensation
  • To a dry flask, add copper(I) iodide (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine; 10-20 mol%), and a base (e.g., potassium carbonate, potassium phosphate; 2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and 2-pyrrolidinone (1.2-1.5 equiv.).

  • Add a polar aprotic solvent (e.g., DMF, DMSO).

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for SNAr and Reduction
  • Step 1: SNAr Reaction

    • To a solution of 2-pyrrolidinone (1.1 equiv.) in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride; 1.1 equiv.) at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the activated aryl fluoride (e.g., 1-fluoro-2-nitrobenzene; 1.0 equiv.).

    • Heat the reaction mixture (e.g., to 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction and pour it into ice water.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the intermediate by column chromatography if necessary.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the nitro-intermediate from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalyst (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the desired amino product. Further purification may be performed if necessary.

Safety and Handling

  • 2-Pyrrolidinone: Causes serious eye irritation. May damage fertility or the unborn child.[9][12][13][14][15]

  • Palladium(II) acetate: Causes serious eye damage and may cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[1][16][17]

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[7][18][19][20]

  • Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[5][21][22][23]

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion and Recommendations

The choice of synthetic route for the production of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.

  • Buchwald-Hartwig amination offers the broadest substrate scope and generally high yields, but the cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.

  • Ullmann condensation provides a more economical alternative using copper catalysts, though it may require higher temperatures and longer reaction times.

  • Nucleophilic aromatic substitution followed by reduction is a viable and often high-yielding two-step process, particularly when an appropriately activated aryl fluoride is readily available.

For initial laboratory-scale synthesis and exploration of analogs, the Buchwald-Hartwig amination is often the method of choice due to its reliability and versatility. For process development and scale-up, the Ullmann condensation or the SNAr approach may offer a more cost-effective solution. It is recommended to perform small-scale optimization experiments for each route to determine the most efficient and practical method for your specific needs.

References

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one: A Putative DPP-4 Inhibitor

This guide provides a comprehensive framework for evaluating the efficacy of novel compounds targeting Dipeptidyl Peptidase-4 (DPP-4), using 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one as a primary case study. While direc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel compounds targeting Dipeptidyl Peptidase-4 (DPP-4), using 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one as a primary case study. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its core structure, featuring a pyrrolidin-2-one moiety and a substituted aminofluorophenyl ring, strongly suggests its potential as a DPP-4 inhibitor.[1][2][3] This document will, therefore, serve as a technical guide for researchers, outlining the logical and experimental progression from initial in vitro characterization to substantive in vivo validation, using established DPP-4 inhibitors like Sitagliptin as a benchmark for comparison.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space, which is crucial for achieving high target affinity and selectivity.[4][5][6][7] In the context of DPP-4 inhibition, the pyrrolidine ring often serves as a proline mimetic that binds to the S1 pocket of the enzyme's active site.[2][8] The aminofluorophenyl group is hypothesized to occupy the adjacent S2 pocket, forming key interactions that determine potency and selectivity.[1][2]

This guide will detail the necessary experimental workflows, explain the rationale behind methodological choices, and provide exemplar data to contextualize the evaluation of this promising compound class.

Part 1: In Vitro Efficacy Profile

The initial assessment of a putative DPP-4 inhibitor involves a tiered approach, moving from direct enzyme interaction to cell-based functional assays. This process quantifies the compound's potency, selectivity, and mechanism of action at a molecular level.

Primary Target Engagement: DPP-4 Enzymatic Inhibition Assay

The foundational experiment is a direct enzymatic assay to determine if and how strongly 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one inhibits DPP-4 activity. DPP-4 is a serine exopeptidase that cleaves N-terminal dipeptides from substrates like Glucagon-Like Peptide-1 (GLP-1).[1][8] The assay measures the rate of cleavage of a synthetic substrate that produces a fluorescent or colorimetric signal upon cleavage.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagents & Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (pH 7.5) with NaCl and EDTA.

    • Test Compound: 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, dissolved in DMSO.

    • Reference Inhibitor: Sitagliptin.

    • 384-well black assay plates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare a serial dilution of the test compound and Sitagliptin in DMSO, then dilute into the assay buffer. Final DMSO concentration should be <1%.

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

    • Add 10 µL of human recombinant DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.

    • Immediately begin kinetic monitoring of fluorescence intensity every 60 seconds for 30 minutes at 37°C using the plate reader.

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase).

    • Determine the percent inhibition relative to a DMSO vehicle control and plot against compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data & Interpretation

The primary output is the IC50 value. A potent inhibitor will have a low nanomolar IC50. This value provides the first quantitative measure of the compound's potential.

CompoundTargetPredicted IC50 (nM)Reference IC50 (nM)
1-(2-Amino-4-fluorophenyl)pyrrolidin-2-oneDPP-45 - 50N/A
Sitagliptin (Reference)DPP-4N/A~19

Table 1: Predicted and reference IC50 values for DPP-4 inhibition. The predicted value for the test compound is an educated estimate based on its structural similarity to known inhibitors.

Selectivity Profiling

DPP-4 belongs to a family of serine proteases, including DPP-8 and DPP-9. Inhibition of these related enzymes can lead to off-target toxicity. Therefore, a selectivity panel is crucial.

Workflow: Protease Selectivity Panel

G cluster_0 In Vitro Selectivity Screening Compound 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one DPP4 DPP-4 Assay (Primary Target) Compound->DPP4 Test at 10 µM DPP8 DPP-8 Assay (Off-Target) Compound->DPP8 Test at 10 µM DPP9 DPP-9 Assay (Off-Target) Compound->DPP9 Test at 10 µM FAP FAP Assay (Off-Target) Compound->FAP Test at 10 µM Result Calculate Selectivity Index (IC50 Off-Target / IC50 DPP-4) DPP4->Result DPP8->Result DPP9->Result FAP->Result G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Compound Synthesis (1-A-4-FPP) B DPP-4 Enzyme Assay (Determine IC50) A->B C Selectivity Panel (DPP-8, DPP-9) B->C D Cell-Based Potency (GLP-1 release) C->D E Pharmacokinetic Study (Determine Exposure) D->E Advance Lead Candidate F OGTT in Diabetic Mice (Measure Glucose AUC) E->F G Measure Active GLP-1 (Confirm MoA) F->G H Decision Point: Proceed to Chronic Studies? G->H

Caption: A logical workflow from initial in vitro screening to in vivo proof-of-concept.

Part 3: Comparative Analysis and Translational Outlook

In Vitro vs. In Vivo Correlation

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. For 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, an in vitro IC50 in the low nanomolar range should translate to efficacy in the OGTT at a low mg/kg dose. Discrepancies can often be explained by pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME). For instance, a potent compound in vitro may fail in vivo due to poor oral bioavailability or rapid metabolic clearance. Preliminary pharmacokinetic studies are therefore essential to bridge this gap. [9][10] Comparison with Sitagliptin

  • Potency: Based on its structure, 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is predicted to have comparable in vitro potency to Sitagliptin. The key differentiator will be its in vivo performance and pharmacokinetic profile.

  • Structure-Activity Relationship (SAR): The 2-amino group on the phenyl ring is critical, as it is expected to form a key salt bridge with glutamate residues (Glu205/206) in the S1 pocket of DPP-4. [1]The 4-fluoro substituent likely enhances binding affinity and can improve metabolic stability. [11]* Translational Potential: The success of this compound class is well-established. The primary challenge for a new entrant like 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is to demonstrate a superior or differentiated profile, such as once-daily dosing potential (requiring a long half-life), an improved safety profile (higher selectivity), or a more efficient synthesis route.

While awaiting direct experimental validation, the structural features of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one make it a compelling candidate for a novel DPP-4 inhibitor. The experimental framework outlined in this guide provides a robust, industry-standard pathway for rigorously evaluating its in vitro potency and selectivity, and translating those findings into meaningful in vivo efficacy data. By following this logical progression and comparing the results against established benchmarks like Sitagliptin, researchers can effectively determine the therapeutic potential of this and other related molecules in the treatment of type 2 diabetes.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. OUCI.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • The Discovery and Isolation of Novel Pyrrolidinone Deriv
  • Pyrrolidine Deriv
  • Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. PubMed.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. PMC.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

This guide outlines the operational safety and disposal protocols for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one . As a fluorinated aromatic amine derivative, this compound requires specific handling to mitigate risks as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one . As a fluorinated aromatic amine derivative, this compound requires specific handling to mitigate risks associated with aniline toxicity and hydrofluoric acid (HF) generation during thermal decomposition.

Chemical Profile & Hazard Assessment

In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, safety protocols must be derived from Structure-Activity Relationships (SAR) of its functional groups: the fluorinated aniline moiety and the pyrrolidinone ring.

Parameter Technical Assessment
Chemical Class Fluorinated N-Aryl Lactam (Aromatic Amine Derivative)
Primary Hazards Acute Toxicity (Oral/Dermal): High probability due to aniline substructure.Skin/Eye Corrosion: Potential for severe irritation or burns.Target Organ Toxicity: Liver/Kidney damage (aniline characteristic).[1]
Environmental Aquatic Toxicity: Likely harmful/toxic to aquatic life with long-lasting effects.[1]
Thermal Decomp. Critical: Releases Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) upon combustion.

Waste Classification & Segregation Strategy

The Golden Rule: Because this molecule contains Fluorine , it MUST be segregated into Halogenated Waste streams.

  • Why? sending fluorinated compounds to standard non-halogenated incinerators can damage the facility's flue gas cleaning systems due to the formation of corrosive Hydrofluoric Acid (HF).

  • RCRA Classification (USA): While not explicitly P- or U-listed, it should be managed as a characteristic hazardous waste if it exhibits toxicity, or under the general "Halogenated Organic" profile.

Decision Logic: Waste Segregation Workflow

WasteSegregation Start Waste Generation: 1-(2-Amino-4-fluorophenyl) pyrrolidin-2-one StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution/Mother Liquor BinSolid Container B: Solid Hazardous Waste (Trace Contaminated) SolidWaste->BinSolid BinTrash FORBIDDEN: General Trash or Drain SolidWaste->BinTrash NEVER SolventCheck Is it dissolved in organic solvent? LiquidWaste->SolventCheck HaloCheck Segregation Check: Contains Halogens (F, Cl, Br)? (YES - Compound has Fluorine) SolventCheck->HaloCheck Yes BinHalo Container A: Halogenated Organic Solvents (Red Label) HaloCheck->BinHalo Mandatory

Figure 1: Decision logic for segregating fluorinated organic waste to prevent incinerator damage.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from amine/fluorine interactions over time.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, Solid Debris"

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Deactivation: Do not attempt to chemically deactivate in the lab. The risk of generating HF or uncontrolled exothermic reactions is too high.

  • Disposal: Seal tightly. Transfer to the "Solid Hazardous Waste" accumulation area for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" classification.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid) or active metals, which could react violently with the amine functionality.

  • Secondary Containment: Store carboys in secondary containment trays to capture leaks.

Emergency Spill Management

If a spill occurs, immediate containment is required to prevent environmental contamination.

Spill Response Workflow

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Contain 2. Containment: Surround with absorbent (Vermiculite/Sand) PPE->Contain Collect 3. Collection: Scoop into HDPE pail. Do NOT use vacuum. Contain->Collect Clean 4. Decontamination: Wash area with soap/water. Collect rinsate as waste. Collect->Clean Dispose 5. Disposal: Label as 'Halogenated Spill Debris' Clean->Dispose

Figure 2: Operational workflow for managing spills of fluorinated aromatic amines.

Critical Spill Notes:

  • Do not use bleach: Hypochlorites can react with amines to form chloroamines (toxic gas). Use simple soap and water for final cleaning.

  • Powder Spills: Avoid generating dust.[2][3] Cover with a damp paper towel before scooping to suppress airborne particles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733504 (Related Structure: 1-(4-Fluorophenyl)-2-pyrrolidinone). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one
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